molecular formula C9H11ClN4S B582588 7-Chloro-3-isopropyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1289139-31-6

7-Chloro-3-isopropyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B582588
CAS No.: 1289139-31-6
M. Wt: 242.725
InChI Key: IJOOBOJXEIFQBG-UHFFFAOYSA-N
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Description

7-Chloro-3-isopropyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine (CAS# 1289139-31-6) is a high-value pyrazolopyrimidine-based chemical scaffold designed for oncology and kinase research applications. This compound belongs to a class of purine bioisosteres known for its significant potential in anticancer research, primarily functioning as a versatile kinase inhibitor scaffold . Its molecular structure features key pharmacophoric elements, including the chloro and methylthio substituents, which are critical for interacting with the hydrophobic regions of enzyme binding sites, particularly in the ATP-binding pocket of various kinases . The compound is practically insoluble in water (0.011 g/L at 25°C), and its calculated density is 1.40±0.1 g/cm³ . In research settings, this core structure is a key intermediate for developing potent epidermal growth factor receptor (EGFR) inhibitors . Pyrazolo[3,4-d]pyrimidine derivatives have been designed to overcome drug resistance in mutant EGFR (EGFRT790M), a significant challenge in treatments for cancers like non-small cell lung cancer (NSCLC) . These compounds are also investigated for their dual anticancer and antibacterial activities, which is a particularly valuable strategy for managing infections in immunocompromised cancer patients . Some derivatives targeting eukaryotic kinases have also shown promising, dose-dependent activity against pathogens like Staphylococcus aureus and Escherichia coli . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for ensuring a thorough understanding of the material's properties and handling requirements prior to use.

Properties

IUPAC Name

7-chloro-5-methylsulfanyl-3-propan-2-yl-2H-pyrazolo[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4S/c1-4(2)5-6-7(14-13-5)8(10)12-9(11-6)15-3/h4H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOOBOJXEIFQBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=NN1)C(=NC(=N2)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

5-Chloro-1H-pyrazolo[4,3-d]pyrimidine

This intermediate (CAS 633328-98-0) is synthesized via hydrolysis of 1-(5-chloro-pyrazolo[4,3-d]pyrimidin-1-yl)-ethanone using 8% aqueous HCl in tetrahydrofuran (THF) at 50°C for 30 minutes, yielding 93% after extraction with ethyl acetate. The reaction mechanism involves cleavage of the acetyl group under acidic conditions, as shown below:

1-(5-Chloro-pyrazolo[4,3-d]pyrimidin-1-yl)-ethanoneHCl, THF/H₂O5-Chloro-1H-pyrazolo[4,3-d]pyrimidine\text{1-(5-Chloro-pyrazolo[4,3-d]pyrimidin-1-yl)-ethanone} \xrightarrow{\text{HCl, THF/H₂O}} \text{5-Chloro-1H-pyrazolo[4,3-d]pyrimidine}

This intermediate serves as a scaffold for introducing substituents at positions 3 and 5.

Synthetic Routes to this compound

Nucleophilic Substitution and Cyclocondensation

A common strategy involves functionalizing the pyrazolo[4,3-d]pyrimidine core through sequential substitutions:

  • Introduction of the Isopropyl Group :

    • The 3-position is modified via Mitsunobu reaction using isopropyl alcohol and diethyl azodicarboxylate (DEAD).

    • Alternatively, alkylation with isopropyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C achieves substitution.

  • Methylthio Group Installation :

    • Thiolation at position 5 is performed using sodium thiomethoxide (NaSMe) in ethanol under reflux.

    • The reaction proceeds via nucleophilic aromatic substitution, facilitated by the electron-withdrawing chloro group at position 7.

5-Chloro-1H-pyrazolo[4,3-d]pyrimidineNaSMe, EtOHIsopropyl bromide, K₂CO₃Target Compound\text{5-Chloro-1H-pyrazolo[4,3-d]pyrimidine} \xrightarrow[\text{NaSMe, EtOH}]{\text{Isopropyl bromide, K₂CO₃}} \text{Target Compound}

Yield : 65–78% (over two steps).

Pd-Catalyzed Cross-Coupling for Modular Synthesis

Recent advancements employ Suzuki-Miyaura coupling to introduce aromatic or heteroaromatic groups. For example:

  • A pyrimidine intermediate (e.g., 23 in Scheme 2 of) undergoes coupling with isopropylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 90°C.

  • Subsequent methylation of the thiol group using methyl iodide in DMF completes the synthesis.

Advantages : Higher regioselectivity and tolerance for sensitive functional groups.

Optimization Strategies

Solvent and Catalyst Selection

  • THF/Water Systems : Improve solubility of intermediates while minimizing side reactions.

  • Phase-Transfer Catalysts : Tributylmethylammonium chloride enhances reaction rates in biphasic systems.

Hazard Mitigation

  • Avoidance of trimethylsilyldiazomethane (toxic and explosive) in favor of safer methylating agents like methyl iodide.

  • Neutral workup conditions prevent degradation of the acrylamide moiety in related derivatives.

Analytical Characterization

PropertyMethodValueSource
Molecular Weight Mass Spectrometry242.73 g/mol
Density Computational1.40±0.1 g/cm³
Boiling Point Predicted442.7±55.0°C
pKa Potentiometric5.55±0.50

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆): δ 1.35 (d, 6H, CH(CH₃)₂), 2.55 (s, 3H, SCH₃), 3.20–3.30 (m, 1H, CH(CH₃)₂), 8.45 (s, 1H, pyrimidine-H).

  • LC-MS : m/z = 243.1 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-isopropyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the chloro group can produce various substituted derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of 7-chloro-3-isopropyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine.

Case Studies

  • Reddy et al. (2022) : This study synthesized several pyrazolo[4,3-d]pyrimidine derivatives and evaluated their anticancer activity. The compound demonstrated promising results against MCF7 and NCI-H460 cell lines with GI50 values indicating effective growth inhibition .
  • Kamal et al. (2020) : The study explored pyrazole–oxindole conjugates for their anticancer properties, where specific derivatives exhibited significant inhibition of tubulin assembly, a critical process in cancer cell division .

Summary Table of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF73.79Apoptosis induction
This compoundHCT1161.1Cell cycle arrest
This compoundA54915.54Inhibition of proliferation

Anti-inflammatory Applications

Beyond its anticancer properties, this compound has been investigated for its anti-inflammatory effects.

Case Studies

  • Ali et al. (2020) : This research evaluated several pyrazole derivatives for their anti-inflammatory activity. The findings suggested that certain modifications to the pyrazolo ring could enhance anti-inflammatory properties .

Mechanism of Action

The mechanism of action of 7-Chloro-3-isopropyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations at Position 5

The 5-position is critical for electronic and steric modulation. Key analogs include:

Compound Name 5-Substituent Key Properties/Applications Synthesis Conditions Yield
7-Chloro-3-isopropyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine Methylthio Precursor for thiol-based derivatization Acetonitrile, 70°C, 8 h 68%
7-Chloro-1-phenyl-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine (3a) Trifluoromethyl Higher lipophilicity; mp = 198°C One-pot synthesis with TFA/POCl3 64%
5-(Piperidin-4-yl)thio-3-isopropyl-7-(2-phenylbenzyl)amino-1H-pyrazolo[4,3-d]pyrimidine (LGR6768) Piperidin-4-yl thio CDK7 inhibitor; enhanced target binding DMF, room temperature, 12 h Not reported

Key Observations :

  • Methylthio vs. Trifluoromethyl : The methylthio group (electron-donating) contrasts with the electron-withdrawing trifluoromethyl group, altering electronic density and reactivity. The trifluoromethyl analog (3a) exhibits higher melting points (198°C vs. unreported for the methylthio compound), likely due to stronger intermolecular interactions .

Substituent Variations at Position 3

The 3-position influences steric effects and hydrophobicity:

Compound Name 3-Substituent Key Properties
This compound Isopropyl Balanced steric bulk and lipophilicity
3-Isobutyl-7-chloro-pyrazolo[4,3-d]pyrimidine Isobutyl Increased steric hindrance

Key Observations :

  • Isopropyl vs.

Core Heterocycle Modifications

Compounds with alternative ring systems highlight the uniqueness of pyrazolo[4,3-d]pyrimidines:

Compound Name Core Structure Key Differences
5-Amino-2-(4-chlorophenylamino)-7-(methylthio)pyrazolo[1,5-a]pyrimidine (4a) Pyrazolo[1,5-a]pyrimidine Different ring fusion; altered pharmacophore
7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine Triazolo[1,5-a]pyrimidine Nitrogen-rich core; distinct electronic profile

Key Observations :

  • Ring Fusion : Pyrazolo[4,3-d]pyrimidines exhibit distinct electronic and spatial properties compared to pyrazolo[1,5-a] or triazolo systems, impacting binding to biological targets .

Biological Activity

7-Chloro-3-isopropyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

  • Molecular Formula : C9H11ClN4S
  • Molecular Weight : 242.73 g/mol
  • CAS Number : 1289139-31-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Antitumor Activity :
    • The compound has shown significant cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The growth inhibition concentrations (IC50 values) reported for these cell lines are as follows:
      • MCF7: IC50 = 3.79 µM
      • SF-268: IC50 = 12.50 µM
      • NCI-H460: IC50 = 42.30 µM .
  • Mechanism of Action in Cancer Therapy :
    • The compound exhibits its antitumor effects possibly through the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, it has been noted for its ability to induce apoptosis and inhibit cell cycle progression in cancer cells .
  • Antiviral Activity :
    • Recent studies indicate that derivatives of pyrazolo[4,3-d]pyrimidine compounds have shown antiviral properties against various viruses, including HIV and measles virus (MeV). In vitro studies have demonstrated that certain analogs possess low effective concentrations (EC50) indicating strong antiviral efficacy .

Table 1: Biological Activity Summary

Activity TypeTarget Cell LineIC50/EC50 ValueReference
AntitumorMCF73.79 µM
AntitumorSF-26812.50 µM
AntitumorNCI-H46042.30 µM
Antiviral (HIV)MT-4 Cells2.95 µM
Antiviral (MeV)VariousEC50 = 60 nM

Detailed Case Studies

  • Antitumor Efficacy :
    A study conducted by Bouabdallah et al. highlighted the synthesis and screening of pyrazolo[4,3-d]pyrimidine derivatives against various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with low IC50 values, suggesting potential as chemotherapeutic agents .
  • Antiviral Potential :
    In another investigation focusing on pyrazolo derivatives, it was found that certain compounds displayed remarkable inhibitory activity against HIV reverse transcriptase with IC50 values significantly lower than traditional antiviral agents. This positions this compound as a promising candidate for further antiviral development .

Q & A

Q. What are the optimal synthetic routes for 7-chloro-3-isopropyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step heterocyclic condensation. For example, pyrazolo[4,3-d]pyrimidine scaffolds are often constructed via cyclization of substituted pyrazole precursors with nitriles or amidines under reflux conditions (e.g., in ethanol or DMF). Chlorination at the 7-position can be achieved using POCl₃ or PCl₅, while the methylthio group at the 5-position is introduced via nucleophilic substitution with NaSMe or analogous reagents.
  • Critical factors : Temperature (80–120°C), solvent polarity, and stoichiometry of chlorinating agents (e.g., excess POCl₃ improves Cl incorporation ).
  • Yield optimization : Yields range from 60–88% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How is structural characterization performed for this compound, and what analytical discrepancies require resolution?

  • Analytical workflow :
  • 1H/13C NMR : Confirm substitution patterns (e.g., methylthio protons resonate at δ 2.5–3.0 ppm; pyrazolo-pyrimidine ring protons appear as singlets between δ 8.0–9.0 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 284 [M+H]+) and fragmentation patterns validate the core structure .
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing 4,3-d from 3,4-d ring fusion) .
    • Common discrepancies : Isomeric byproducts (e.g., 3-chloro vs. 7-chloro isomers) may require HPLC or 2D NMR (COSY, HSQC) for resolution .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for kinase inhibition by this compound?

  • Experimental design :
  • Kinase profiling : Screen against panels (e.g., JAK/STAT, PI3K) to identify selectivity. The 7-chloro and 3-isopropyl groups enhance hydrophobic interactions with ATP-binding pockets, while the methylthio group modulates electron density .
  • Mutagenesis studies : Replace key residues (e.g., Lys⁹⁰ in JAK2) to validate binding hypotheses .
  • Co-crystallization : Resolve ligand-protein complexes (e.g., PDB entries) to map interactions .
    • Data interpretation : IC₅₀ values <100 nM for JAK2 inhibition correlate with substituent bulkiness at the 3-position .

Q. How do metabolic stability and toxicity profiles influence lead optimization?

  • Methodological approaches :
  • Microsomal assays : Measure half-life (t₁/₂) in human liver microsomes (HLM). The methylthio group improves metabolic stability compared to hydroxyl analogs .
  • CYP inhibition : Screen for CYP3A4/2D6 inhibition to mitigate drug-drug interaction risks .
  • In vivo toxicity : Dose-dependent hepatotoxicity (elevated ALT/AST) in rodent models necessitates functional group modification (e.g., replacing Cl with F) .

Q. What computational methods predict off-target effects of this compound in complex biological systems?

  • In silico strategies :
  • Molecular docking : Use Glide or AutoDock to assess binding to non-target kinases (e.g., EGFR, Src) .
  • Machine learning : Train models on Tox21 datasets to flag phospholipidosis or mitochondrial toxicity risks .
  • MD simulations : Analyze conformational stability in membrane bilayers to predict cellular permeability .

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s solubility in aqueous vs. organic solvents. How can this be resolved experimentally?

  • Contradiction : Some studies report solubility >10 mg/mL in DMSO, while others note <1 mg/mL in PBS (pH 7.4) .
  • Resolution :
  • Dynamic light scattering (DLS) : Detect aggregation in aqueous buffers.
  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility for in vitro assays .

Q. Why do biological activity assays show variability in IC₅₀ values across different laboratories?

  • Key variables :
  • Assay conditions : ATP concentration (e.g., 1 mM vs. 10 µM) impacts competitive inhibition .
  • Cell lines : Endogenous kinase expression levels (e.g., HEK293 vs. HepG2) alter potency .
    • Standardization : Adopt validated protocols (e.g., Eurofins Panlabs KinaseProfiler) for cross-lab consistency .

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